molecular formula C23H23ClFN3O2 B2708348 ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate CAS No. 338406-24-9

ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B2708348
CAS RN: 338406-24-9
M. Wt: 427.9
InChI Key: YIUURCKRLFUPQV-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains chlorophenyl and fluorophenyl groups, which are commonly found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antitubercular Activity and DNA Gyrase Inhibition
Research on benzofuran and benzo[d]isothiazole derivatives, structurally related to the queried compound, has demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. These compounds were designed to inhibit the DNA gyrase enzyme in tuberculosis bacteria, showcasing a promising approach for novel therapeutic developments (Reddy et al., 2014).

Serotonergic Neurotransmission Studies
Piperazine derivatives have been utilized in the study of the serotonergic neurotransmission system using positron emission tomography (PET). For example, [(18)F]p-MPPF, a 5-HT(1A) antagonist, has been employed to investigate serotonin receptors, offering insights into the functioning of the serotonin system in various biological and pathological processes (Plenevaux et al., 2000).

Antimicrobial and Enzyme Inhibition
Compounds containing piperazine and fluorophenyl groups have been synthesized and tested for antimicrobial, antilipase, and antiurease activities. These studies indicate the potential for designing new antibiotics or enzyme inhibitors based on such structural frameworks (Başoğlu et al., 2013).

Anticoccidial Agents
Research into 2,3-diarylpyrrole derivatives, similar in structure to the queried compound, has led to the development of novel anticoccidial agents. These compounds have shown efficacy in inhibiting cGMP-dependent protein kinase in Eimeria tenella, a causative agent of coccidiosis in poultry, underscoring the potential for agricultural applications (Biftu et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds containing piperazine rings are active in the central nervous system, interacting with various neurotransmitter receptors .

properties

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O2/c1-2-30-23(29)20-15-21(16-6-8-18(25)9-7-16)26-22(20)28-12-10-27(11-13-28)19-5-3-4-17(24)14-19/h3-9,14-15,26H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUURCKRLFUPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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